5'-Tosyladenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

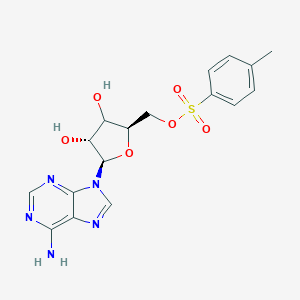

5’-Tosyladenosine: is an organic compound with the molecular formula C17H19N5O6S . It is a derivative of adenosine, where a tosyl group (p-toluenesulfonyl) is attached to the 5’ position of the ribose sugar. This modification makes it a valuable intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5’-Tosyladenosine can be synthesized through a multi-step reaction process. One common method involves the protection of the 5’-hydroxyl group of adenosine with a tosyl group. This is typically achieved by reacting adenosine with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields 5’-Tosyladenosine after purification.

Industrial Production Methods: Industrial production of 5’-Tosyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is typically purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 5’-Tosyladenosine undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different nucleoside analogs.

Oxidation and Reduction Reactions: These reactions can modify the functional groups on the adenosine moiety, leading to the formation of new derivatives.

Cyclization Reactions: The tosyl group can facilitate cyclization reactions, forming cyclic nucleoside analogs.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include various nucleoside analogs, which are valuable in medicinal chemistry and biochemical research .

Aplicaciones Científicas De Investigación

Synthesis of Nucleoside Analogues

5'-TosA serves as a key intermediate in the synthesis of modified nucleosides. Its ability to undergo various chemical transformations allows researchers to create compounds with altered biological properties.

- Preparation of 5'-Deoxyadenosine Derivatives : 5'-TosA can be converted into 5'-deoxyadenosine and other derivatives through nucleophilic substitution reactions. This method has been utilized to produce a series of 5'-alkyl-amino-5'-deoxyadenosine compounds, which are valuable for studying enzyme interactions and cellular uptake mechanisms .

- Nucleotide Synthesis : The compound is also instrumental in synthesizing nucleotide 5'-diphosphates from 5'-O-tosyl nucleosides. This protection-free, one-pot synthesis method simplifies the production of nucleotides necessary for DNA polymerization studies .

Therapeutic Applications

The therapeutic potential of 5'-TosA and its derivatives has been explored in various contexts, particularly in cancer treatment.

- Chemoprotective Agent : Recent studies have identified derivatives of 5'-TosA as chemoprotective agents that reduce the toxic side effects of chemotherapy drugs like fluorouracil (5-FU) in MTAP-deficient cancers. These compounds selectively protect normal tissues from toxicity while maintaining the efficacy of the anticancer agent .

- Anticancer Prodrugs : Research has shown that microwave-accelerated synthesis techniques can produce purine and pyrimidine nucleoside triphosphate prodrugs from 5'-TosA, expanding the arsenal of anticancer agents available for clinical application .

Mechanistic Studies

Understanding the mechanism by which 5'-TosA operates is crucial for its application in drug design.

- Enzyme Interaction Studies : Studies utilizing in silico docking have demonstrated how derivatives of 5'-TosA interact with specific enzymes and receptors. For instance, certain analogs were found to interact favorably with MTAP (methylthioadenosine phosphorylase), which is essential for their protective effects against chemotherapeutics .

- Comparison with Cytotoxic Agents : Research has indicated that 5'-TosA provides comparable protection to L1210 and bone marrow cells against cytotoxic agents, suggesting its potential role in mitigating chemotherapy-induced damage .

Summary Table

Mecanismo De Acción

The mechanism of action of 5’-Tosyladenosine is primarily related to its role as a precursor for nucleoside analogs. These analogs can interfere with nucleic acid synthesis and function by incorporating into DNA or RNA, leading to chain termination or mutations. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparación Con Compuestos Similares

5’-Tosyluridine: Similar to 5’-Tosyladenosine but with uridine as the nucleoside base.

5’-Tosylcytidine: Contains cytidine as the nucleoside base.

5’-Tosylguanosine: Contains guanosine as the nucleoside base.

Uniqueness: 5’-Tosyladenosine is unique due to its specific structure, which allows for selective functionalization at the 3’ and 4’ positions. This makes it particularly valuable in the synthesis of modified nucleotides and nucleic acid-based therapeutics .

Propiedades

Número CAS |

5135-30-8 |

|---|---|

Fórmula molecular |

C17H19N5O6S |

Peso molecular |

421.4 g/mol |

Nombre IUPAC |

[(3R,4S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11?,13-,14-,17?/m0/s1 |

Clave InChI |

CAXLRAROZXYOHH-XQZPOBRMSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)OCC2[C@@H]([C@@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Key on ui other cas no. |

52604-25-8 5135-30-8 |

Sinónimos |

Adenosine 5’-(4-Methylbenzenesulfonate); 5’-O-Toluenesulfonyladenosine; 5’-Tosyladenosine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.